

# What is the chemical structure of Devaleryl Valsartan Impurity?

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Compound of Interest

Compound Name: Devaleryl Valsartan Impurity

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## Devaleryl Valsartan Impurity: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Devaleryl Valsartan Impurity**, a critical process impurity and key intermediate in the synthesis of the widely prescribed antihypertensive drug, Valsartan. Understanding the chemical properties, synthesis, and analytical characterization of this impurity is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

#### **Chemical Structure and Identification**

**Devaleryl Valsartan Impurity**, also known as Valsartan Impurity B, is structurally similar to Valsartan, lacking the N-pentanoyl (valeryl) group.[1] Its chemical identity is well-established and characterized by the following identifiers:

- IUPAC Name: (S)-N-(1-Carboxy-2-methylprop-1-yl)-N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine[2][3]
- CAS Number: 676129-92-3[2][4]
- Molecular Formula: C19H21N5O2[2][4]



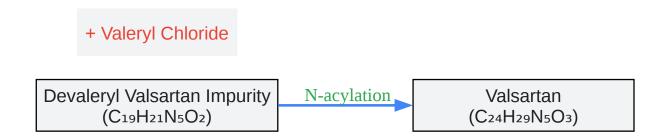
Molecular Weight: 351.40 g/mol [2][4]

**Chemical Structure:** 

Chemical structure of **Devaleryl Valsartan Impurity**.

#### **Relationship to Valsartan**

**Devaleryl Valsartan Impurity** is a crucial precursor in the synthesis of Valsartan. The final step in many synthetic routes to Valsartan involves the N-acylation of **Devaleryl Valsartan Impurity** with valeryl chloride or a related activated derivative of valeric acid. Therefore, incomplete reaction or hydrolysis of Valsartan can lead to the presence of this impurity in the final drug substance. Its monitoring and control are essential for ensuring the purity of Valsartan.



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Synthetic relationship between **Devaleryl Valsartan Impurity** and Valsartan.

#### **Quantitative Data**

The following table summarizes key quantitative data for **Devaleryl Valsartan Impurity**.



Parameter	Value	Reference
Physicochemical Properties		
CAS Number	676129-92-3	[2][4]
Molecular Formula	C19H21N5O2	[2][4]
Molecular Weight	351.40 g/mol	[2][4]
Boiling Point (Predicted)	598.2 ± 60.0 °C at 760 mmHg	[5]
Density (Predicted)	1.3 ± 0.1 g/cm <sup>3</sup>	[5]
TPSA (Topological Polar Surface Area)	103.79 Ų	[4]
LogP (Octanol-water partition coefficient)	2.7325	[4]
Analytical Data		
HPLC Retention Time	~5.41 minutes	[2]
Relative Retention Time (vs. Valsartan)	0.76	[2]
Mass Spectrometry (m/z)	Expected [M+H]+: 352.17	N/A

### **Experimental Protocols**

The following are detailed methodologies for the analysis of **Devaleryl Valsartan Impurity**, synthesized from available literature.

## High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is crucial for the separation and quantification of **Devaleryl Valsartan Impurity** from Valsartan and other related substances.[2][4]

• Instrumentation: A standard HPLC system equipped with a UV detector.



- Column: Inertsil ODS-3V, (150 x 4.6) mm, 5 μm particle size.[2]
- Mobile Phase:
  - Solvent A: 0.1% Orthophosphoric acid in water.
  - Solvent B: Acetonitrile.
- Gradient Program: A typical gradient program would be as follows:

Time (min)	% Solvent B
0	10
5	10
20	60
40	60
41	10

|50 | 10 |

• Flow Rate: 1.0 mL/min.[2][4]

• Detection Wavelength: 230 nm.[2][4]

Injection Volume: 20 μL.

Column Temperature: Ambient.

Note: This is a representative method; specific conditions may need to be optimized for individual systems and sample matrices.

#### Mass Spectrometry (MS)

LC-MS is a powerful tool for the identification and confirmation of **Devaleryl Valsartan Impurity**.



- Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.
- Expected Ion: The protonated molecule [M+H]<sup>+</sup> is expected at an m/z of approximately 352.17.
- Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to generate a characteristic fragmentation pattern for unequivocal identification.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is essential for the definitive structural elucidation of **Devaleryl Valsartan Impurity**.

- ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the biphenyl ring system, the methylene protons of the benzyl group, the methine and methyl protons of the valine moiety, and the protons of the tetrazole ring. The absence of signals corresponding to the pentanoyl group will differentiate it from Valsartan.
- ¹³C NMR: The carbon NMR spectrum will provide signals for all 19 carbon atoms in the molecule, further confirming its structure.

Reference standards of **Devaleryl Valsartan Impurity** are commercially available and are typically provided with a Certificate of Analysis that includes detailed characterization data from these analytical techniques.[6]

### **Synthesis and Purification**

**Devaleryl Valsartan Impurity** is synthesized as a key intermediate in the production of Valsartan. A general synthetic approach involves the reaction of (S)-methyl 2-amino-3-methylbutanoate with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, followed by tetrazole formation and hydrolysis of the methyl ester.

Purification of **Devaleryl Valsartan Impurity** can be achieved through standard techniques such as recrystallization or column chromatography to obtain a high-purity reference standard for analytical purposes.

#### Conclusion



A thorough understanding of the chemical structure, properties, and analytical behavior of **Devaleryl Valsartan Impurity** is critical for pharmaceutical scientists and professionals involved in the development, manufacturing, and quality control of Valsartan. The information and protocols provided in this guide serve as a valuable resource for these activities, ultimately contributing to the safety and quality of this important medication.

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#### References

- 1. scispace.com [scispace.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. researchgate.net [researchgate.net]
- 4. ajpaonline.com [ajpaonline.com]
- 5. caymanchem.com [caymanchem.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
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